(Z)-4-Amino-N,N'-bis(4-(trifluoromethyl)phenyl)benzimidamide
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Overview
Description
(Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide is a compound characterized by the presence of trifluoromethyl groups attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 4-(trifluoromethyl)aniline with a suitable benzimidazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its potential therapeutic applications.
Medicine
In medicine, (Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide may be explored for its potential as a drug candidate. Its trifluoromethyl groups can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics, such as increased durability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of (Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity, thereby influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Fluoro-N’-phenylbenzimidamide
- (E)-2-Fluoro-N’-(2-fluorophenyl)benzimidamide
- (Z)-3-Fluoro-N’-(4-fluorophenyl)benzimidamide
- (Z)-4-Fluoro-N’-(4-fluorophenyl)benzimidamide
Uniqueness
(Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15F6N3 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-amino-N,N'-bis[4-(trifluoromethyl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H15F6N3/c22-20(23,24)14-3-9-17(10-4-14)29-19(13-1-7-16(28)8-2-13)30-18-11-5-15(6-12-18)21(25,26)27/h1-12H,28H2,(H,29,30) |
InChI Key |
FQCLJXVORPLSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NC2=CC=C(C=C2)C(F)(F)F)NC3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
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